N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Description
“N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide” is a chemical compound with the formula C20H21N3O5S . It is a thienopyridine , a class of compounds that contain a thiophene ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string:CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
. This indicates the presence of various functional groups including acetyl, cyano, and carboxamide groups . Physical and Chemical Properties Analysis
This compound has a net charge of 0, an average mass of 415.465, and a mono-isotopic mass of 415.12019 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Scientific Research Applications
Synthesis and Structural Studies
- A new method for synthesizing functionalized thieno[2,3-b]pyridines, which includes compounds similar to the specified chemical, has been developed. This method involves multicomponent condensation reactions and has been used to study the molecular structure of various compounds (Dyachenko et al., 2019).
Development of Novel Pyrido and Thieno Derivatives
- Research has led to the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, demonstrating the versatility of thieno[2,3-b]pyridines in creating diverse heterocyclic compounds (Bakhite et al., 2005).
Creation of New Pyridothienopyrimidines and Triazines
- Researchers have synthesized new pyridothienopyrimidines and pyridothienotriazines, showcasing the potential of thieno[2,3-b]pyridine derivatives in forming complex heterocyclic structures (Abdel-rahman et al., 2003).
Exploration of Antimicrobial Activities
- Some thieno[2,3-b]pyridine derivatives, including structures related to the specified chemical, have been investigated for their antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Gad-Elkareem et al., 2011).
Investigation of Fluorine-Containing Heterocycles
- The synthesis of fluorine-containing thieno[2,3-b]pyridines has been explored, further broadening the scope of functionalized thieno[2,3-b]pyridine derivatives and their potential applications in various fields (Abdel-Monem et al., 2001).
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-11(23)22-5-4-13-14(9-20)19(27-17(13)10-22)21-18(24)12-2-3-15-16(8-12)26-7-6-25-15/h2-3,8H,4-7,10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIBHQGNGGRJNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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